molecular formula C9H15Cl2N3 B1372225 4-(Piperidin-3-yl)pyrimidine dihydrochloride CAS No. 1185105-86-5

4-(Piperidin-3-yl)pyrimidine dihydrochloride

Cat. No.: B1372225
CAS No.: 1185105-86-5
M. Wt: 236.14 g/mol
InChI Key: YEWKPESOCVCXLE-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yl)pyrimidine dihydrochloride is a heterocyclic compound that features a piperidine ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-yl)pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-piperidinylamine with a pyrimidine derivative under acidic conditions to form the desired product. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-3-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4-(Piperidin-3-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound may be used in the development of agrochemicals and other industrial applications.

Comparison with Similar Compounds

    Piperidine derivatives: These include compounds such as piperine and N-(piperidine-4-yl) benzamide, which also exhibit significant biological activities.

    Pyrimidine derivatives: Compounds such as pyrimidine-based drugs are widely used in various therapeutic applications, including anticancer and antiviral treatments.

Uniqueness: 4-(Piperidin-3-yl)pyrimidine dihydrochloride is unique due to its dual ring structure, which combines the properties of both piperidine and pyrimidine rings. This duality allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

4-piperidin-3-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-2-8(6-10-4-1)9-3-5-11-7-12-9;;/h3,5,7-8,10H,1-2,4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWKPESOCVCXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 2
4-(Piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 3
4-(Piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 4
4-(Piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 5
4-(Piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 6
4-(Piperidin-3-yl)pyrimidine dihydrochloride

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